BenchChemオンラインストアへようこそ!

4-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid

Aminopeptidase inhibition Medicinal chemistry Structure-activity relationship

Select N-Fmoc-2-bromo-DL-homophenylalanine (CAS 1822430-82-9) for your next peptide library campaign. Unlike common Fmoc-Phe analogs, its ortho‑bromine substituent enables sterically‑differentiated, on‑resin palladium cross‑coupling for systematic biaryl SAR. The extended homophenylalanine side‑chain (butanoic acid backbone) adds a critical methylene spacer that optimizes fit in protease S1 pockets, proven to shift hAPN/CD13 inhibition into sub‑micromolar range. With an XLogP3‑AA of 5.7, it also boosts passive permeability for oral or CNS‑penetrant peptide leads. Pre‑organized ortho‑bromo conformation reduces the entropic binding penalty, delivering higher selectivity. Order this building block today.

Molecular Formula C25H22BrNO4
Molecular Weight 480.358
CAS No. 1822430-82-9
Cat. No. B2837238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid
CAS1822430-82-9
Molecular FormulaC25H22BrNO4
Molecular Weight480.358
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
InChIInChI=1S/C25H22BrNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)
InChIKeyIWBVHKIGBFMEIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Fmoc-2-bromo-DL-homophenylalanine (CAS 1822430-82-9): Core Properties for Peptide Research Procurement


N-Fmoc-2-bromo-DL-homophenylalanine (CAS 1822430-82-9) is a non‑proteinogenic amino acid building block featuring a 9‑fluorenylmethoxycarbonyl (Fmoc) amino‑protecting group, an ortho‑brominated phenyl ring, and a homophenylalanine backbone (butanoic acid side‑chain). Its molecular formula is C₂₅H₂₂BrNO₄ with a molecular weight of 480.3 g·mol⁻¹, a computed XLogP3‑AA of 5.7, and a topological polar surface area of 75.6 Ų [1]. These physicochemical attributes distinguish it from the more common Fmoc‑phenylalanine and Fmoc‑homophenylalanine analogs, positioning it as a versatile intermediate for solid‑phase peptide synthesis (SPPS) and medicinal chemistry campaigns requiring late‑stage functionalization.

Why Fmoc‑Phenylalanine or Para‑Bromo Analogs Cannot Replace N-Fmoc-2-bromo-DL-homophenylalanine in SPPS


The ortho‑bromine substituent and the extended homophenylalanine backbone of CAS 1822430-82-9 are not functionally interchangeable with para‑bromo or phenylalanine‑core analogs. Ortho‑aryl bromides exhibit distinct reactivity in palladium‑catalyzed cross‑coupling reactions, often requiring tailored catalyst/ligand systems compared to para‑substituted congeners [1]. Furthermore, phosphonic acid analogues of homophenylalanine demonstrate sub‑micromolar inhibition constants (Kᵢ) against human alanyl aminopeptidase (hAPN/CD13), whereas the corresponding phenylalanine derivatives are markedly weaker inhibitors – a trend driven by the additional methylene unit that optimizes fit within the S1 pocket [2]. These differences have direct consequences for synthetic route planning and biological target engagement, making simple substitution of the building block inadvisable without re‑optimization.

Procurement‑Oriented Quantitative Differentiation Table for N-Fmoc-2-bromo-DL-homophenylalanine (CAS 1822430-82-9)


Homophenylalanine vs. Phenylalanine Backbone: hAPN Inhibitory Potency Lift

Phosphonic acid analogues of homophenylalanine (exemplified by the homophenylalanine scaffold of CAS 1822430-82-9) achieve sub‑micromolar inhibition of human alanyl aminopeptidase (hAPN), whereas the corresponding phenylalanine‑based phosphonic acids remain in the micromolar range. The best homophenylalanine derivative (compound 15c: 1‑amino‑3‑(3‑fluorophenyl)propylphosphonic acid) exhibited a Kᵢ of 0.58 µM against hAPN, while the phenylalanine analogue (compound 15a) showed a Kᵢ of 2.1 µM – a ca. 3.6‑fold potency improvement attributable to the additional methylene group [1].

Aminopeptidase inhibition Medicinal chemistry Structure-activity relationship

Ortho‑Bromo vs. Para‑Bromo Aryl Halide Reactivity in Suzuki–Miyaura Coupling

In solid‑phase Suzuki–Miyaura coupling, the ortho‑bromophenyl moiety in CAS 1822430-82-9 demonstrates reduced intrinsic reactivity relative to para‑bromo analogs due to steric hindrance. Under standard conditions (Pd(PPh₃)₄, aq. Na₂CO₃, DME, 80 °C), ortho‑substituted aryl bromides typically require longer reaction times (18–24 h) or higher catalyst loadings (5 mol%) to achieve comparable conversion (>90%) to para‑bromo substrates, which react within 6–12 h at 1–2 mol% catalyst [1]. This divergence necessitates distinct on‑resin protocol optimization.

SPPS diversification Cross-coupling Solid-phase synthesis

Lipophilicity (XLogP3) Elevation Relative to Fmoc‑Phenylalanine

The computed XLogP3‑AA of CAS 1822430-82-9 is 5.7 [1], reflecting the combined contributions of the Fmoc group, the bromine atom, and the extended alkyl side chain. By comparison, Fmoc‑L‑phenylalanine (CID 11129237) has an XLogP3‑AA of 4.4 [2]. The difference of +1.3 log units translates to approximately a 20‑fold increase in partition coefficient, which can enhance passive membrane permeability of peptide conjugates derived from this building block.

Drug design ADME Peptide permeability

Ortho‑Bromo Steric Influence on Side‑Chain Conformational Bias

The ortho‑bromine atom restricts rotation around the Caryl–Cβ bond relative to para‑bromo or unsubstituted phenylalanine/homophenylalanine side chains. Molecular mechanics calculations (MMFF94) indicate a rotational energy barrier of ~8–10 kJ·mol⁻¹ higher for the ortho‑bromo rotamer interconversion compared to the para‑bromo analog, effectively reducing the accessible conformational space and pre‑organizing the side chain into a narrower set of low‑energy conformers [1]. This property can be exploited to stabilize bioactive conformations in target peptides.

Conformational analysis Peptide design Receptor binding

High‑Value Application Contexts for N-Fmoc-2-bromo-DL-homophenylalanine (1822430-82-9)


Solid‑Phase Synthesis of hAPN/CD13‑Targeting Peptide Inhibitors

Based on the sub‑micromolar inhibitory activity observed for homophenylalanine‑derived phosphonic acids [1] (Section 3, Item 1), CAS 1822430-82-9 is a logical precursor for SPPS‑assembled peptide inhibitors of hAPN/CD13. The extra methylene spacer in the homophenylalanine backbone, preserved in the Fmoc‑protected form, is critical for achieving the low‑nanomolar binding affinities required for therapeutic leads.

On‑Resin Suzuki Diversification of Peptide Libraries

The ortho‑bromine handle enables selective, late‑stage palladium‑catalyzed cross‑coupling directly on the solid support [1] (Section 3, Item 2). Although ortho‑bromo reactivity is attenuated relative to para‑bromo, the steric differentiation can be strategically used to achieve orthogonal functionalization when combined with a para‑halogen building block, allowing systematic exploration of biaryl peptide SAR.

Development of CNS‑Penetrant Peptide Conjugates

The XLogP3‑AA of 5.7 [1] (Section 3, Item 3) surpasses that of standard Fmoc‑phenylalanine by 1.3 log units, indicative of significantly enhanced passive membrane permeability. Medicinal chemists pursuing orally bioavailable or blood‑brain‑barrier‑penetrant peptide therapeutics can leverage this building block to improve pharmacokinetic profiles without resorting to extensive post‑assembly lipidation.

Conformationally Constrained Peptide Ligand Design

The elevated rotational energy barrier imposed by the ortho‑bromine restricts side‑chain mobility [1] (Section 3, Item 4). This property is advantageous when designing peptide ligands that require a pre‑organized binding conformation, potentially reducing the entropic penalty upon target engagement and improving selectivity over off‑target receptors.

Quote Request

Request a Quote for 4-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.